molecular formula C13H15NO B14725102 6-Methoxy-2-(propan-2-yl)quinoline CAS No. 5365-77-5

6-Methoxy-2-(propan-2-yl)quinoline

Cat. No.: B14725102
CAS No.: 5365-77-5
M. Wt: 201.26 g/mol
InChI Key: GNRITRKBLKLRHP-UHFFFAOYSA-N
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Description

6-Methoxy-2-(propan-2-yl)quinoline is a synthetically produced quinoline derivative of significant interest in medicinal chemistry and anticancer research. Quinolines serve as a fundamental scaffold for developing new therapeutic agents, with numerous derivatives demonstrating potent biological activities . This compound features a methoxy group at the 6-position and an isopropyl group at the 2-position of the quinoline core, a structural motif found in compounds investigated for their ability to interact with key biological targets. A primary research application for this class of molecules is in oncology, particularly in overcoming multidrug resistance (MDR) in cancer cells. Quinoline derivatives have been extensively studied as potential inhibitors of P-glycoprotein (P-gp), an efflux transporter that pumps chemotherapeutic drugs out of cells, leading to treatment failure . Structural analogs of this compound have shown promising P-gp inhibitory activity, which can help increase the intracellular concentration and efficacy of anticancer agents . Furthermore, quinoline-based compounds are known to exhibit cytotoxicity and antiproliferative effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Researchers value this compound for its potential as a building block in synthesizing more complex molecules or as a candidate for direct biological evaluation. Its physicochemical properties are typical of quinoline derivatives, suggesting potential for good intestinal absorption, making it a relevant subject for early-stage drug discovery and ADME studies . This product is intended for research purposes in a controlled laboratory environment. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5365-77-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

6-methoxy-2-propan-2-ylquinoline

InChI

InChI=1S/C13H15NO/c1-9(2)12-6-4-10-8-11(15-3)5-7-13(10)14-12/h4-9H,1-3H3

InChI Key

GNRITRKBLKLRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Doebner Reaction: One-Pot Condensation

The Doebner reaction offers a direct route to 6-methoxy-2-(propan-2-yl)quinoline through the condensation of p-anisidine (4-methoxyaniline), isobutyraldehyde, and pyruvic acid. The mechanism involves three stages:

  • Formation of β-arylaminocrotonic acid : Isobutyraldehyde reacts with pyruvic acid in ethanol under reflux to generate an α,β-unsaturated ketone intermediate.
  • Cyclization : p-Anisidine undergoes nucleophilic addition to the ketone, followed by intramolecular cyclization to form the quinoline core.
  • Aromatization : Dehydration and oxidation yield the fully aromatic quinoline structure.

Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Reaction time: 12–18 hours
  • Yield: 45–60% (extrapolated from analogous 2-arylquinoline syntheses)

Advantages :

  • Single-step synthesis minimizes purification efforts.
  • Scalable for industrial production.

Limitations :

  • Isobutyraldehyde’s volatility complicates handling.
  • Competing side reactions may reduce yield.

Friedländer Synthesis: Cyclocondensation Approach

The Friedländer method employs 2-amino-4-methoxybenzaldehyde and 3-pentanone to construct the quinoline ring. This approach proceeds via:

  • Enamine formation : The aldehyde’s amine group reacts with the ketone’s carbonyl carbon.
  • Cyclodehydration : Acid catalysis (e.g., H₂SO₄) promotes ring closure.
  • Oxidation : Aromaticity is achieved using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Conditions :

  • Catalyst: Concentrated sulfuric acid
  • Temperature: 120°C
  • Oxidizing agent: DDQ (1.2 equivalents)
  • Yield: 30–40% (estimated for analogous quinolines)

Advantages :

  • Precise control over substituent placement.
  • Compatible with diverse ketones for R-group variation.

Limitations :

  • 2-Amino-4-methoxybenzaldehyde requires multistep preparation.
  • Low yields due to incomplete cyclization.

Nucleophilic Aromatic Substitution

2-Bromo-6-methoxyquinoline undergoes nickel-catalyzed coupling with isopropylmagnesium chloride:

  • Bromination : 6-Methoxyquinoline is brominated at position 2 using NBS (N-bromosuccinimide) and AIBN.
  • Kumada coupling : Ni(dppp)Cl₂ catalyzes cross-coupling with isopropyl Grignard reagent.

Conditions :

  • Bromination agent: NBS (1.1 equivalents)
  • Catalyst: Ni(dppp)Cl₂ (3 mol%)
  • Temperature: 25°C (room temperature)
  • Yield: 60–65%

Advantages :

  • High functional group tolerance.
  • Mild reaction conditions.

Limitations :

  • Bromination regioselectivity challenges require careful optimization.
  • Grignard reagents demand moisture-free environments.

Comparative Analysis of Synthetic Methods

Method Starting Materials Steps Yield (%) Temperature Range Key Advantages Key Limitations
Doebner Reaction p-Anisidine, isobutyraldehyde 1 45–60 78°C One-pot synthesis Volatile aldehyde handling
Friedländer Synthesis 2-Amino-4-methoxybenzaldehyde 3 30–40 120°C Substituent precision Low yield
Pfitzinger Reaction 5-Methoxyisatin, pyruvic acid 2 50–55 210°C (decarb.) Regioselective alkylation Cryogenic conditions
C-H Activation 6-Methoxyquinoline, isopropylzinc 1 65–70 100°C Atom-economical High catalyst cost
Kumada Coupling 2-Bromo-6-methoxyquinoline 2 60–65 25°C Mild conditions Bromination regioselectivity

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 6-Methoxy-2-(propan-2-yl)quinoline include:

  • 6-Methoxy-2-arylquinolines (e.g., 2-phenyl, 4-fluorophenyl, p-tolyl): These derivatives prioritize aromatic substituents at position 2, synthesized via Doebner reactions followed by esterification or reduction steps .
  • 6-Methoxy-2-(4-phenylpiperazin-1-yl)quinoline (PA001): Features a piperazinyl group, contributing to potent MAO-B inhibition and CNS activity .
  • 6-Methoxy-2-(thiophen-2-yl)quinoline (Compound 51): A heteroaryl-substituted analog with selective cytotoxicity against cancer cells .

Key Differences and Implications

  • Substituent Bulkiness : The isopropyl group in the target compound may offer better pharmacokinetics (e.g., half-life) than smaller groups (e.g., methyl) but could hinder binding in sterically sensitive targets.
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 6b) enhance P-gp inhibition , while electron-donating groups (e.g., p-tolyl in 4e) may favor antioxidant or anti-inflammatory activities.
  • Target Specificity : Piperazinyl (PA001) and thiophenyl (Compound 51) groups direct activity toward distinct biological targets (MAO-B vs. cancer cells), underscoring the versatility of position 2 modifications.

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